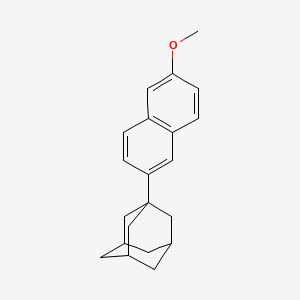

![molecular formula C16H16ClN3O2S B6497791 N-(3-chloro-2-methylphenyl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide CAS No. 953228-84-7](/img/structure/B6497791.png)

N-(3-chloro-2-methylphenyl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-chloro-2-methylphenyl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide” is a complex organic compound that contains several functional groups and heterocyclic rings . It has a thiazolo[3,2-a]pyrimidine core, which is a type of heterocyclic compound containing nitrogen and sulfur atoms . This core is substituted with an acetamide group and a 3-chloro-2-methylphenyl group .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, it might involve the reaction of appropriate precursors under certain conditions . For instance, a related compound, “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine”, was synthesized by reacting 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of F2495-0525 is the human epidermal growth factor receptor 2 (HER2) . HER2 is a protein that plays a crucial role in the growth and division of cells. Overexpression of HER2 is often associated with certain types of cancer, including breast and ovarian cancers .

Mode of Action

F2495-0525 is an ex vivo gene-modified autologous chimeric antigen receptor-monocyte (CAR-Monocyte) cellular therapy . It works by modifying a patient’s own monocytes to express a chimeric antigen receptor (CAR) that targets HER2 . Once these CAR-Monocytes are reintroduced into the patient’s body, they can recognize and bind to HER2 on the surface of cancer cells . This binding triggers the CAR-Monocytes to differentiate into pro-inflammatory CAR macrophages, which can directly kill the cancer cells .

Biochemical Pathways

It is known that the activation of car-monocytes leads to a multi-modal anti-tumor mechanism of action . This includes direct cytotoxic effects on the tumor cells and the induction of an inflammatory response that can further enhance the anti-tumor activity .

Pharmacokinetics

The pharmacokinetic properties of F2495-0525 are currently under investigation. One of the key features of this therapy is itsin vivo persistence . This means that once the CAR-Monocytes are administered, they can persist in the body and continue to exert their anti-tumor effects over time . The CAR-Monocyte manufacturing platform enables the ability to manufacture up to 10 billion cells from a single apheresis and utilizes a rapid, single-day manufacturing process .

Result of Action

The result of F2495-0525’s action is a reduction in tumor growth . Pre-clinical data presented at The Society for Immunotherapy of Cancer’s Annual Meeting in November 2022 demonstrate that CT-0525 therapy reduced tumor growth in multiple pre-clinical solid tumor models .

Action Environment

The efficacy and stability of F2495-0525 can be influenced by various environmental factors within the body. For example, the presence of other immune cells, the tumor microenvironment, and the overall health status of the patient can all impact the effectiveness of the therapy

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c1-9-7-18-16-20(15(9)22)11(8-23-16)6-14(21)19-13-5-3-4-12(17)10(13)2/h3-5,7,11H,6,8H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDLJSCLTAKNCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-diphenyl-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497708.png)

![1-(4-fluorophenyl)-5-oxo-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B6497712.png)

![2-(ethylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497720.png)

![N-(4-acetylphenyl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6497730.png)

![2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6497734.png)

![2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-propylacetamide](/img/structure/B6497743.png)

![3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497763.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B6497768.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6497788.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6497799.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6497805.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B6497806.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6497813.png)